

Disperse Violet 63: An In-depth Technical Analysis of its Fluorescent Properties

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Compound of Interest

Compound Name: Disperse Violet 63

Cat. No.: B1397941

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Executive Summary

Disperse Violet 63, a monoazo dye, is primarily utilized in the textile industry for dyeing polyester and other synthetic fibers. While commercially available from some suppliers under the classification of a "fluorescent dye," a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on its intrinsic photophysical properties. This technical guide synthesizes the available chemical information for **Disperse Violet 63** and provides a framework for its potential fluorescent behavior based on the characteristics of structurally related azo dyes. Due to the absence of quantitative experimental data, this document also outlines a general protocol for the experimental determination of its fluorescent capabilities.

Chemical and Physical Properties

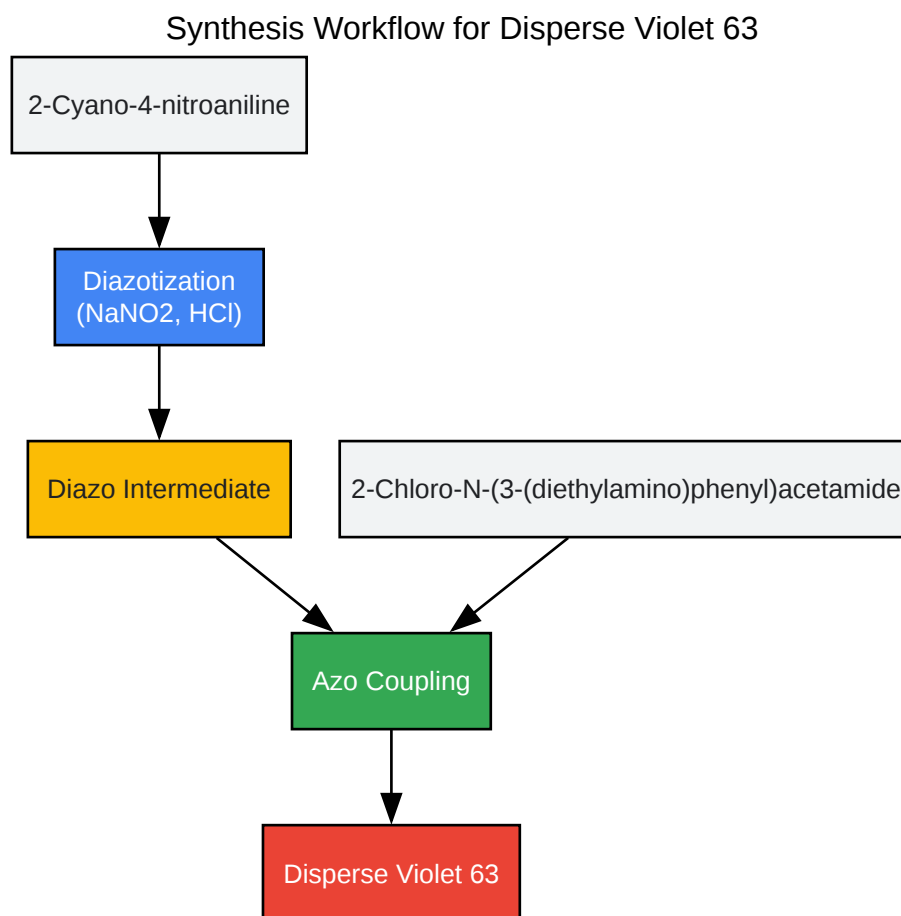
A summary of the key identification and physical properties of **Disperse Violet 63** is presented in Table 1.

Property	Value	Reference
C.I. Name	Disperse Violet 63	[1]
C.I. Number	11336	
CAS Number	64294-88-8	[2]
Molecular Formula	C ₁₉ H ₁₉ ClN ₆ O ₃	[1]
Molecular Weight	414.85 g/mol	
Appearance	Purple Powder	
Solubility	Soluble in acetone and alcohol.	

Synthesis

Disperse Violet 63 is synthesized through a diazo coupling reaction. The manufacturing process involves the diazotization of 2-Cyano-4-nitroaniline, which is then coupled with 2-Chloro-N-(3-(diethylamino)phenyl)acetamide.

A logical workflow for the synthesis of **Disperse Violet 63** is depicted in the following diagram:



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Caption: A simplified diagram illustrating the key reaction steps in the synthesis of **Disperse Violet 63**.

Analysis of Potential Fluorescent Properties

While direct experimental evidence for the fluorescence of **Disperse Violet 63** is not readily available in the scientific literature, an analysis of its chemical structure provides insights into its potential photophysical behavior.

- **Azo Chromophore:** The core of **Disperse Violet 63** is the azo group (-N=N-) linking two substituted benzene rings. Azo dyes are known for their strong absorption in the visible spectrum, a prerequisite for fluorescence.
- **Electron-Donating and -Withdrawing Groups:** The molecule possesses a strong electron-withdrawing nitro group (NO₂) and a cyano group (CN) on one phenyl ring, and an electron-

donating diethylamino group ($-N(CH_2CH_3)_2$) on the other. This "push-pull" electronic structure is a common feature in fluorescent molecules, as it can lead to an intramolecular charge transfer (ICT) excited state, which often deactivates radiatively (fluorescence).

- **The Role of the Nitro Group:** It is crucial to note that nitro groups are well-documented as efficient quenchers of fluorescence. The presence of the nitro group in **Disperse Violet 63** may lead to non-radiative decay pathways that compete with and potentially dominate over fluorescence emission. However, the presence of the strong electron-donating diethylamino group on the other side of the molecule could counteract this quenching effect to some extent.

Given these structural features, it is plausible that **Disperse Violet 63** exhibits some degree of fluorescence, although it may be weak. The solvent environment is also expected to play a significant role in its photophysical properties, a phenomenon known as solvatochromism.

Proposed Experimental Protocol for Fluorescence Characterization

To definitively determine the fluorescent properties of **Disperse Violet 63**, a systematic experimental investigation is required. The following protocol outlines the key steps for such a study.

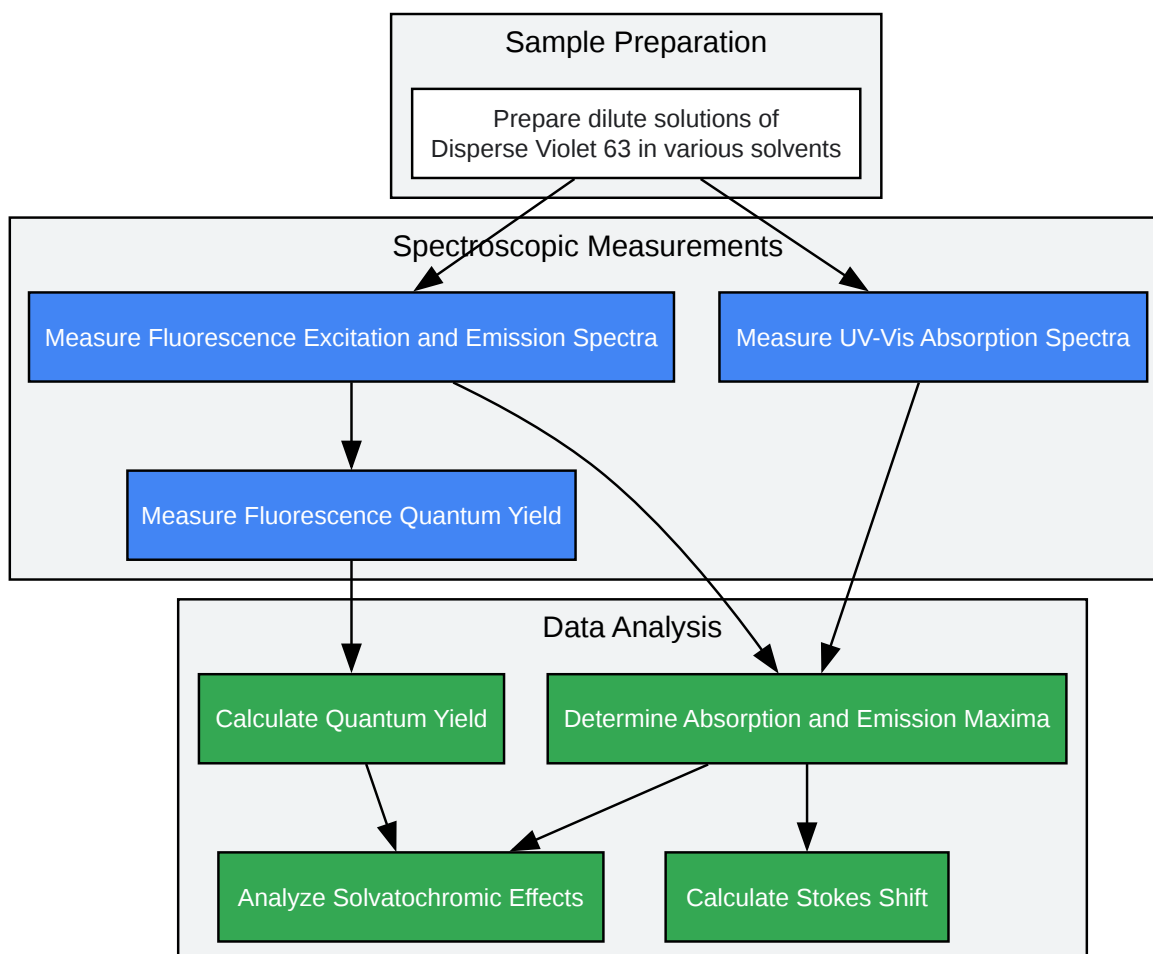
Materials and Instrumentation

- **Disperse Violet 63** (high purity)
- Spectroscopic grade solvents (e.g., ethanol, acetone, cyclohexane, toluene)
- UV-Vis Spectrophotometer
- Fluorometer (Spectrofluorometer)
- Quantum yield standard (e.g., quinine sulfate in 0.1 M H_2SO_4)

Experimental Workflow

The following diagram illustrates the proposed workflow for characterizing the fluorescence of **Disperse Violet 63**:

Experimental Workflow for Fluorescence Characterization



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Caption: A flowchart outlining the key steps to experimentally determine and analyze the fluorescent properties of **Disperse Violet 63**.

Detailed Methodologies

- Solution Preparation:** Prepare a stock solution of **Disperse Violet 63** in a suitable solvent (e.g., acetone). From this stock, prepare a series of dilute solutions in various solvents of differing polarity. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects during fluorescence measurements.

- UV-Vis Spectroscopy: Record the absorption spectrum of each solution to determine the wavelength of maximum absorption ($\lambda_{\text{max_abs}}$).
- Fluorescence Spectroscopy:
 - Emission Spectrum: Excite the sample at its $\lambda_{\text{max_abs}}$ and record the emission spectrum to determine the wavelength of maximum emission ($\lambda_{\text{max_em}}$).
 - Excitation Spectrum: Set the emission monochromator to the $\lambda_{\text{max_em}}$ and scan the excitation wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum.
- Quantum Yield Determination: The fluorescence quantum yield (Φ_f) can be determined using the comparative method with a well-characterized standard. The following equation is used:

$$\Phi_{f_sample} = \Phi_{f_std} * (I_{sample} / I_{std}) * (A_{std} / A_{sample}) * (n_{sample}^2 / n_{std}^2)$$

Where:

- Φ_f is the fluorescence quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent

Conclusion

While **Disperse Violet 63** is commercially suggested to be a fluorescent dye, there is a conspicuous absence of peer-reviewed scientific data to substantiate this claim and quantify its photophysical properties. Based on its chemical structure, which contains both fluorescence-promoting (push-pull system) and fluorescence-quenching (nitro group) moieties, its fluorescent behavior is likely to be complex and highly dependent on its environment. The provided experimental workflow offers a robust methodology for researchers to systematically characterize the potential fluorescence of **Disperse Violet 63** and contribute valuable data to

the scientific community. Such data would be essential for its potential application in research and development beyond the textile industry.

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References

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